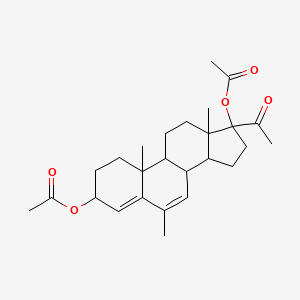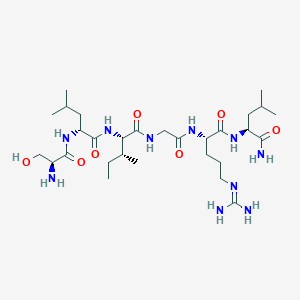
6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate, also known as Acetomepregenol, is a synthetic steroid derivative. It is a complex organic compound with a molecular formula of C26H36O5. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate typically involves multiple steps starting from simpler steroid precursors. The process may include:
Oxidation: Conversion of precursor steroids to introduce oxygen functionalities.
Reduction: Reduction steps to adjust the oxidation state of specific carbon atoms.
Acetylation: Introduction of acetyl groups at the 3 and 17 positions of the steroid framework.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The reactions yield a variety of products, including oxidized steroids, reduced steroids, and substituted derivatives, each with distinct properties and applications.
Aplicaciones Científicas De Investigación
Chemistry and Biology: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is used as a chemical intermediate in the synthesis of other steroid compounds. It serves as a precursor in the development of new pharmaceuticals and research chemicals.
Medicine: In the medical field, this compound is explored for its potential therapeutic effects. It may be used in the development of drugs targeting specific hormonal pathways or diseases.
Industry: The compound finds applications in the manufacturing of steroid-based products, including anesthetics, anti-inflammatory agents, and other pharmaceuticals.
Mecanismo De Acción
The mechanism by which 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate exerts its effects involves interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
6-Methyl-20-oxopregna-3,5-diene-3,17-diyl diacetate: A closely related steroid with a different double bond position.
Pregnenolone: A precursor steroid in the biosynthesis of other steroids.
Dexamethasone: A synthetic corticosteroid used for its anti-inflammatory and immunosuppressant properties.
Uniqueness: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is unique due to its specific structural features, such as the presence of the 6-methyl group and the acetyl groups at the 3 and 17 positions. These features influence its reactivity and biological activity, making it distinct from other steroids.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-15-13-20-21(24(5)10-7-19(14-23(15)24)30-17(3)28)8-11-25(6)22(20)9-12-26(25,16(2)27)31-18(4)29/h13-14,19-22H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHHPVPFUVQWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B7886801.png)
![Tert-butyl 4-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B7886805.png)


![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7886837.png)

